5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that contains both pyrazole and triazole rings
Synthetic Routes and Reaction Conditions:
Hydrazine Coupling: One common synthetic route involves the coupling of hydrazine with appropriate precursors to form the pyrazole ring, followed by further reactions to introduce the triazole and carboxylic acid functionalities.
Cyclization Reactions: Cyclization reactions involving 1,2,3-triazoles can be employed to construct the triazole ring, often using azides and alkynes in a click chemistry approach.
Industrial Production Methods:
Batch Processing: In an industrial setting, batch processing is often used to synthesize this compound. This involves the stepwise addition of reagents under controlled conditions to ensure high yield and purity.
Continuous Flow Chemistry: Continuous flow chemistry can also be employed for the synthesis of this compound, offering advantages in terms of scalability and efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyrazole ring.
Substitution: Substitution reactions can introduce various functional groups onto the pyrazole or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Functionalized Pyrazoles and Triazoles: From substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound's derivatives may exhibit biological activity, making it useful in medicinal chemistry for drug discovery. Industry: It can be used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific derivatives and applications. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular pathways involved can vary widely based on the specific application.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents.
Triazole Derivatives: Other triazole compounds with various functional groups.
Heterocyclic Compounds: Other heterocyclic compounds with similar ring structures.
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)-2H-triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-12-4(2-3-8-12)5-6(7(13)14)10-11-9-5/h2-3H,1H3,(H,13,14)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMWVZBMAISBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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